2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Description
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound featuring a pyrazole ring structure
Properties
Molecular Formula |
C14H14BrF3N4O |
|---|---|
Molecular Weight |
391.19 g/mol |
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H14BrF3N4O/c1-7-5-8(2)22(19-7)10(23)6-21-12(9-3-4-9)11(15)13(20-21)14(16,17)18/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
KKWNVRZOIHFNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, cyclopropyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
- **2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Uniqueness
The uniqueness of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable tool in various research and industrial applications.
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